![molecular formula C16H25N3O B1520251 2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide CAS No. 1179625-10-5](/img/structure/B1520251.png)

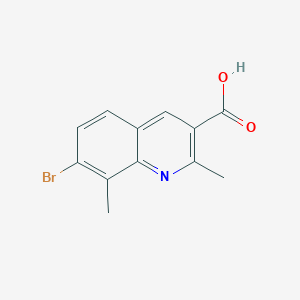

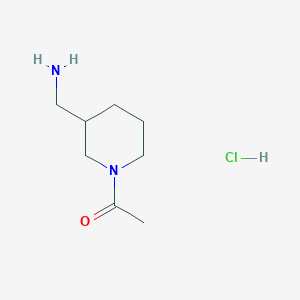

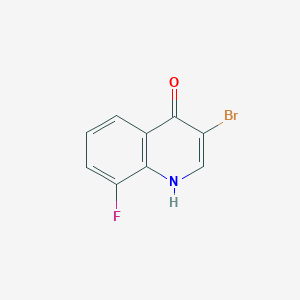

2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide

説明

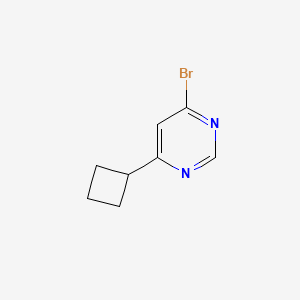

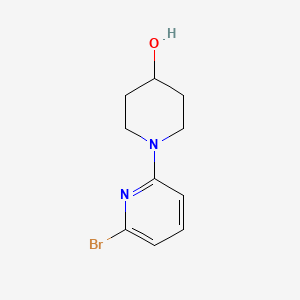

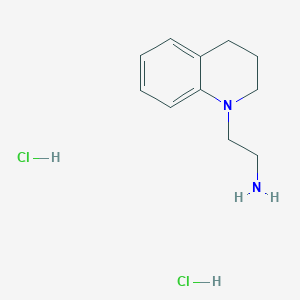

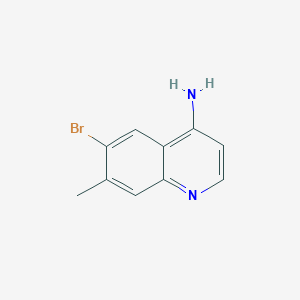

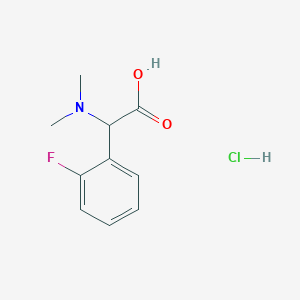

“2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” is a compound with the IUPAC name 2-amino-3-methyl-N- [3- (1-pyrrolidinyl)phenyl]pentanamide . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular weight of “2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” is 275.39 g/mol . The InChI code is 1S/C16H25N3O/c1-3-9-16(2,17)15(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12H,3-5,9-11,17H2,1-2H3,(H,18,20) .科学的研究の応用

Medicinal Chemistry: Drug Design and Development

The pyrrolidine ring present in 2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide is a common feature in many pharmacologically active compounds. This structure is known for its ability to improve the bioavailability and metabolic stability of therapeutic agents . In drug design, this compound can serve as a scaffold for developing new medications with potential activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Material Science: Advanced Polymer Synthesis

In material science, the amide functionality of this compound could be utilized in the synthesis of novel polymers. These polymers might exhibit unique properties such as high thermal stability, resistance to degradation, or special electrical conductive properties, making them suitable for use in high-performance materials or electronic devices .

Industrial Applications: Catalyst Design

The structural features of 2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide may allow it to act as a ligand in catalysts used for industrial chemical reactions. Catalysts containing this compound could potentially increase the efficiency of reactions, reduce the need for harsh conditions, and improve the selectivity for desired products .

Biotechnology: Enzyme Inhibition Studies

This compound’s ability to interact with biological molecules could make it a valuable tool in biotechnology for studying enzyme inhibition. It could be used to design inhibitors for enzymes that are key targets in various diseases, aiding in the development of new therapeutic strategies .

Environmental Science: Pollutant Remediation

The chemical structure of 2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide suggests potential applications in environmental science, such as in the remediation of pollutants. It could be part of systems designed to capture or break down toxic substances in the environment, contributing to cleaner air and water .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods and spectroscopic analyses. Its unique chemical properties might help in the separation of complex mixtures or enhance the detection of specific analytes in various samples .

将来の方向性

作用機序

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The mode of action would depend on the specific biological targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Many compounds with a pyrrolidine ring are involved in a wide range of biochemical pathways due to their versatile structure .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. Compounds with a pyrrolidine ring generally have good bioavailability due to their ability to form stable conformations and resist metabolic breakdown .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Many pyrrolidine derivatives have shown various biological activities, including anti-inflammatory and analgesic effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s structure, particularly the pyrrolidine ring, may help it resist degradation and maintain its activity in different environments .

特性

IUPAC Name |

2-amino-2-methyl-N-(3-pyrrolidin-1-ylphenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-3-9-16(2,17)15(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12H,3-5,9-11,17H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDUEDLWFJRVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1520175.png)

![Benzo[d]oxazol-2-ylmethanamine hydrochloride](/img/structure/B1520182.png)

![[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine](/img/structure/B1520185.png)